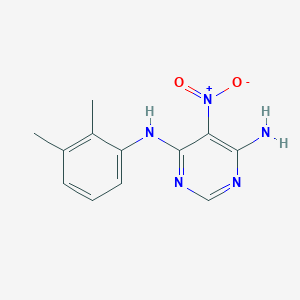
N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitro group at the 5-position and a 2,3-dimethylphenyl group at the N4 position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Wirkmechanismus
Target of Action
Similar compounds have been known to target tyrosine-protein kinase syk , which plays a crucial role in the adaptive immune receptor signaling, innate immune recognition, cell proliferation, differentiation, and survival.
Mode of Action
Nitro compounds, in general, are known to undergo a series of reduction reactions within the cell, leading to the formation of reactive species that can cause cellular damage .
Biochemical Pathways
Nitro compounds are known to interfere with several cellular processes, including dna synthesis and repair, protein function, and cellular respiration .
Pharmacokinetics
It’s known that the pharmacokinetic profile of similar compounds can be significantly influenced by factors such as body size, hepatic function, plasma albumin levels, and cardiac output .
Result of Action
Nitro compounds are known to cause cellular damage through the formation of reactive species, which can lead to dna damage, protein dysfunction, and disruption of cellular respiration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine. Factors such as temperature, pH, and the presence of other compounds can affect the stability and reactivity of the compound . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 2,3-dimethylaniline with a suitable pyrimidine precursor. One common method is the condensation of 2,3-dimethylaniline with 5-nitro-2,4,6-trichloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, polar solvents like DMF or DMSO.
Coupling Reactions: Boronic acids or esters, palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products Formed
Reduction: Formation of N4-(2,3-dimethylphenyl)-5-aminopyrimidine-4,6-diamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Coupling Reactions: Formation of biaryl derivatives with extended conjugation and potential biological activity.
Wissenschaftliche Forschungsanwendungen
N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Materials Science: Pyrimidine derivatives are explored for their electronic and optical properties, making them useful in the development of organic semiconductors and light-emitting materials.
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.
Vergleich Mit ähnlichen Verbindungen
N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine can be compared with other pyrimidine derivatives such as:
N4-(2,3-dimethylphenyl)-5-aminopyrimidine-4,6-diamine: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
N4-(2,3-dimethylphenyl)-2,4,6-triaminopyrimidine: Contains additional amino groups, which may enhance its interactions with biological targets and increase its potency.
N4-(2,3-dimethylphenyl)-5-bromopyrimidine-4,6-diamine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
4-N-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-7-4-3-5-9(8(7)2)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFUUCXXDFMDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
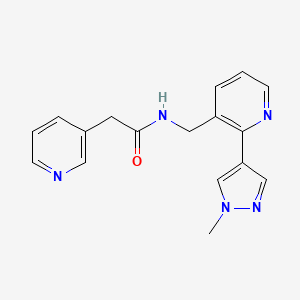
![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2619187.png)
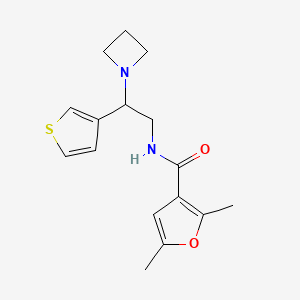
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2619192.png)
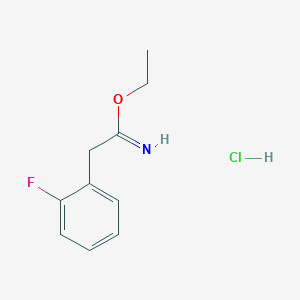
![ETHYL 4-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZOATE](/img/structure/B2619196.png)
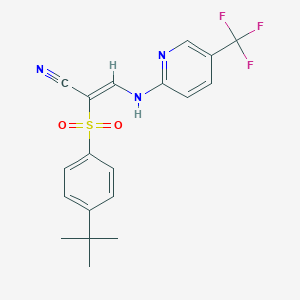
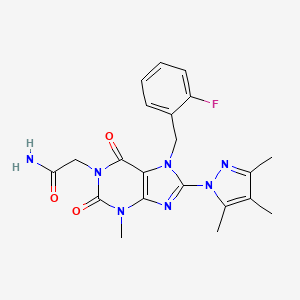
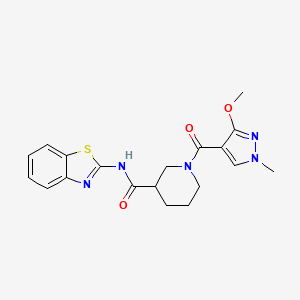
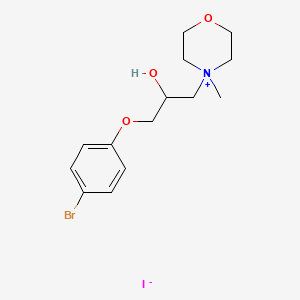
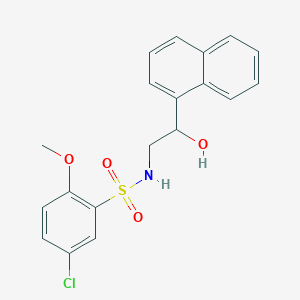
![(E)-2-amino-N-(sec-butyl)-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2619204.png)
![2,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide](/img/structure/B2619206.png)
![3-Cyclopropyl-1-(1-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2619209.png)
